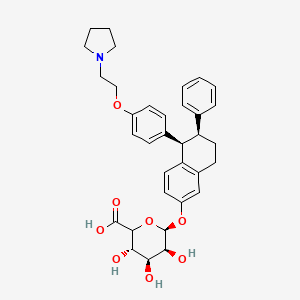

Lasofoxifene beta-D-Glucuronide

概要

説明

Lasofoxifene beta-D-Glucuronide is a glucuronide conjugate of lasofoxifene, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is known for its high affinity binding to estrogen receptors ERα and ERβ, and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy . The glucuronide form, this compound, is a metabolite that plays a role in the drug’s pharmacokinetics and metabolism .

作用機序

Target of Action

Lasofoxifene Beta-D-Glucuronide is a metabolite of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . The primary targets of Lasofoxifene are estrogen receptors (ERs), which are expressed in various tissues such as bone, uterus, breast, blood vessels, and liver .

Mode of Action

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen . It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates osteoblast (the bone-forming cells) activity . This interaction results in significant estrogenic and antiestrogenic activity both in vitro and in vivo .

Biochemical Pathways

The biochemical pathways affected by Lasofoxifene involve the RANKL/RANK/osteoprotegerin system, which plays a crucial role in bone remodeling . By altering this system, Lasofoxifene can reduce the production and lifespan of osteoclasts, the cells responsible for bone resorption, and stimulate the activity of osteoblasts, the cells responsible for bone formation .

Result of Action

The molecular and cellular effects of Lasofoxifene’s action are primarily observed in tissues that possess ERs. In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke . It also showed an increased risk of venous thromboembolic events .

Action Environment

The action of Lasofoxifene can be influenced by various environmental factors. For instance, gut microbes can mediate the stepwise transformation of Lasofoxifene glucuronide to its active form via the intermediate production of Lasofoxifene . This suggests that the gut microbiome could potentially influence the efficacy and stability of Lasofoxifene. Furthermore, the bioavailability of Lasofoxifene can be affected by factors such as diet and liver function, which can influence its absorption and metabolism .

生化学分析

Biochemical Properties

Lasofoxifene beta-D-Glucuronide, as a metabolite of Lasofoxifene, is likely to interact with similar enzymes, proteins, and other biomolecules as Lasofoxifene. Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

Cellular Effects

Its parent compound, Lasofoxifene, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lasofoxifene, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Lasofoxifene has shown anti-tumor activity in mouse models of endocrine therapy-resistant breast cancer .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a phase II drug-metabolizing reaction that is catalyzed by UDP-glucuronosyl transferases (UGTs) and assists in the excretion of toxic substances, drugs, and other substances .

Subcellular Localization

Its parent compound, Lasofoxifene, is known to exhibit both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

準備方法

The synthesis of Lasofoxifene beta-D-Glucuronide involves the glucuronidation of lasofoxifene. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to lasofoxifene .

化学反応の分析

Lasofoxifene beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Osteoporosis Treatment

Mechanism of Action:

Lasofoxifene beta-D-Glucuronide exhibits a dual mechanism by acting as an estrogen agonist in bone tissue while functioning as an antagonist in breast and uterine tissues. This selective action helps to improve bone mineral density (BMD) and reduce the risk of fractures in postmenopausal women .

Clinical Findings:

The PEARL trial demonstrated that lasofoxifene significantly improved BMD and reduced the incidence of vertebral and non-vertebral fractures compared to placebo. Patients treated with lasofoxifene showed a reduction in biomarkers for bone turnover, indicating its efficacy in osteoporosis management .

| Study | Population | Outcome |

|---|---|---|

| PEARL Trial | Postmenopausal women | Increased BMD; reduced fracture risk |

| Phase III Trials | Various demographics | Improved bone turnover markers |

Breast Cancer Chemoprevention

Antitumor Activity:

Recent studies have highlighted lasofoxifene's potential in breast cancer chemoprevention, particularly for estrogen receptor-positive (ER+) breast cancer. In clinical trials, lasofoxifene has shown a dose-dependent reduction in the risk of ER-positive invasive breast cancer without stimulating endometrial tissue .

Case Study Insights:

In a randomized Phase II trial comparing lasofoxifene to fulvestrant in patients with ESR1-mutated metastatic breast cancer, lasofoxifene demonstrated promising antitumor activity. Although it did not significantly prolong progression-free survival compared to fulvestrant, it exhibited a higher clinical benefit rate and was well tolerated among patients .

| Study | Population | Key Findings |

|---|---|---|

| ELAINE 1 Trial | ER+/HER2- metastatic breast cancer | Favorable clinical benefit; reduced ESR1 MAF |

Cardiovascular Health

Impact on Cardiovascular Risk:

Lasofoxifene's effects on cardiovascular health have been investigated due to its estrogen-like properties. Clinical trials suggest that lasofoxifene may lower the risk of coronary heart disease and stroke in postmenopausal women by positively influencing lipid profiles and vascular function .

Research Data:

The PEARL trial also reported favorable changes in lipid profiles among participants taking lasofoxifene, including reductions in total cholesterol and low-density lipoprotein levels, which are critical factors in cardiovascular health management .

| Study | Population | Outcome |

|---|---|---|

| PEARL Trial | Postmenopausal women | Improved lipid profiles; lower cardiovascular risk |

Safety Profile and Adverse Effects

Adverse Reactions:

While this compound has shown efficacy in various applications, it is essential to consider its safety profile. Common adverse reactions reported include muscle spasms, hot flushes, and vaginal discharge. Serious events like venous thromboembolic events have also been noted but occur at lower rates compared to other SERMs .

類似化合物との比較

Lasofoxifene beta-D-Glucuronide can be compared with other similar compounds, such as:

Raloxifene: Another SERM used for the prevention and treatment of osteoporosis.

Tamoxifen: A SERM used primarily for the treatment of breast cancer.

Bazedoxifene: A SERM used for the treatment of osteoporosis and menopausal symptoms.

This compound is unique due to its specific binding affinity to estrogen receptors and its role as a metabolite of lasofoxifene, contributing to its overall pharmacokinetic and pharmacodynamic properties .

生物活性

Lasofoxifene beta-D-glucuronide is a metabolite of lasofoxifene, a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic properties. This compound has garnered attention for its potential therapeutic applications, particularly in the context of osteoporosis and breast cancer prevention in postmenopausal women. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant clinical findings.

Lasofoxifene functions through selective binding to estrogen receptors (ERα and ERβ), leading to tissue-specific effects:

- Estrogenic Activity : In bone tissue, lasofoxifene mimics estrogen's beneficial effects by promoting osteoblast activity and inhibiting osteoclast formation. This action is mediated through the modulation of the RANK/RANKL/osteoprotegerin pathway, which is crucial for bone remodeling .

- Antiestrogenic Activity : In breast and uterine tissues, lasofoxifene acts as an antagonist, inhibiting estrogen signaling pathways that can lead to oncogenesis. This dual action helps in reducing the risk of estrogen receptor-positive breast cancer while simultaneously providing protective effects on bone health .

- Inverse Agonism : Recent studies suggest that lasofoxifene may also act as an inverse agonist at the cannabinoid receptor type 2 (CB2), further contributing to its anti-resorptive effects in bone .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : Peak plasma concentrations are typically reached within 6 to 7.3 hours after administration, with a bioavailability of approximately 62% in rats .

- Distribution : The compound exhibits a large volume of distribution (1350 L in postmenopausal women), indicating extensive tissue uptake .

- Metabolism : Lasofoxifene undergoes phase I oxidation primarily via CYP3A4 and CYP2D6 enzymes, followed by phase II conjugation reactions such as glucuronidation. The glucuronidation process is catalyzed by various UGT enzymes expressed in the liver and intestine .

- Half-life : The elimination half-life is approximately 6 days, allowing for sustained therapeutic effects .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various therapeutic contexts:

- Osteoporosis Treatment : In Phase III trials, lasofoxifene significantly reduced the incidence of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis. It also improved bone mineral density and decreased markers of bone turnover .

- Breast Cancer Prevention : Lasofoxifene has been shown to lower the risk of developing ER-positive breast cancer. In a large clinical trial involving over 8,500 patients, it reduced the risk of invasive breast cancer by 85% compared to placebo .

- Combination Therapy : Studies indicate that combining lasofoxifene with palbociclib enhances its efficacy against hormone-resistant breast cancer models. This combination therapy not only inhibited primary tumor growth but also reduced metastasis to vital organs such as bones and lungs .

Data Table

| Property | Value/Description |

|---|---|

| Mechanism of Action | ER agonist/antagonist; inverse agonist at CB2 |

| Bioavailability | ~62% |

| Volume of Distribution | 1350 L |

| Elimination Half-life | ~6 days |

| Primary Metabolism Pathways | CYP3A4/CYP2D6 (Phase I); UGTs (Phase II) |

| Efficacy in Osteoporosis | Significant reduction in fracture incidence |

| Efficacy in Breast Cancer | 85% reduction in invasive breast cancer risk |

Case Studies

- Osteoporosis Management :

- Breast Cancer Risk Reduction :

特性

CAS番号 |

1048953-95-2 |

|---|---|

分子式 |

C34H39NO8 |

分子量 |

589.7 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1 |

InChIキー |

WBWCSRRUQKSEDJ-WIYFCYHXSA-N |

SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |

異性体SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6 |

正規SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。